- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

95652-77-0 structure
Nome do Produto:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
N.o CAS:95652-77-0
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD08275100
CID:799671
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Inchi: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- Chave InChI: WDMMBHZPESWUCL-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Propriedades Computadas
- Massa Exacta: 201.019271g/mol
- Carga de Superfície: 0
- XLogP3: 2
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 201.019271g/mol
- Massa monoisotópica: 201.019271g/mol
- Superfície polar topológica: 48.4Ų
- Contagem de Átomos Pesados: 13
- Complexidade: 188
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Ponto de Fusão: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Informações de segurança
- Classe de Perigo:IRRITANT
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250MG |
¥ 105.00 | 2023-04-12 | |
abcr | AB269015-5 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 5g |
€359.20 | 2023-06-22 | |
Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$418 | 2022-06-09 | |
Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
TRC | M623903-1g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 1g |
$ 200.00 | 2022-06-03 | ||
Apollo Scientific | OR43596-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
£54.00 | 2025-02-20 | |
TRC | M623903-5g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 5g |
$1074.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 1g |
2291.0CNY | 2021-07-06 | |
eNovation Chemicals LLC | D547482-1g |
Methyl 2-chloro-6-Methoxynicotinate |
95652-77-0 | 97% | 1g |
$160 | 2024-05-24 | |
abcr | AB269015-10 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 10g |
€570.00 | 2023-06-22 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referência
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Referência
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Referência
- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Referência
- Structure-Guided Optimization of HIV Integrase Strand Transfer InhibitorsJournal of Medicinal Chemistry, 2017, 60(17), 7315-7332,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referência
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Referência
- From 2,6-dichloronicotinic acid to thiopeptide coresEuropean Journal of Organic Chemistry, 2013, 2013(28), 6404-6419,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologiesSynlett, 2011, (2), 203-206,
Synthetic Routes 10
Condições de reacção
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referência
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referência
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Referência
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic ActivityJournal of Medicinal Chemistry, 2003, 46(5), 702-715,
Synthetic Routes 13
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Referência
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Referência
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Referência
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referência
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Referência
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Synthetic Routes 18
Condições de reacção
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Referência
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condições de reacção
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Referência
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condições de reacção
1.1 1 h, reflux; 12 h, rt
Referência
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- Methyl 2,6-dichloronicotinate
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Literatura Relacionada
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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5. Book reviews
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piridinas e derivados ácidos piridino-carboxílicos
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Pureza:99%
Quantidade:25g
Preço ($):353.0